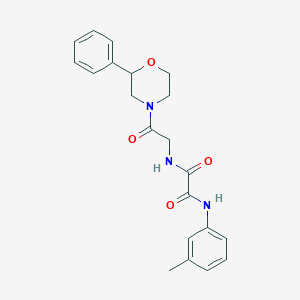

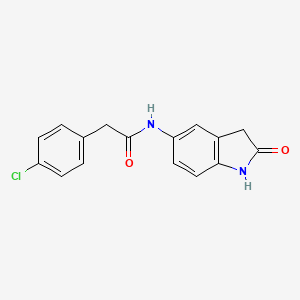

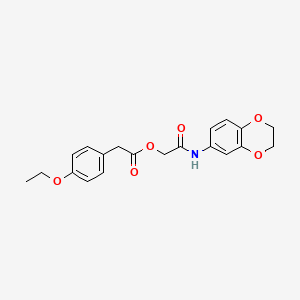

2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide" is a chemical entity that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their therapeutic and biological properties. For instance, compounds with structural similarities have been assessed for their antiviral, antiapoptotic, antibacterial, antifungal, and enzyme inhibition activities . These studies suggest a broad interest in acetamide derivatives in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions starting from various substituted or unsubstituted aromatic organic acids, which are converted into corresponding esters, hydrazides, and further into target compounds . The synthesis process often employs reagents such as N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to facilitate the reactions . The structural confirmation of these synthesized compounds is achieved through spectroscopic methods such as 1H-NMR, IR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using techniques like X-ray crystallography, which provides detailed information about the crystal packing and intramolecular interactions such as hydrogen bonding . These structural analyses are crucial for understanding the compound's stability and reactivity. For example, the presence of intramolecular N–H⋯O hydrogen bonding and intermolecular C–H⋯O interactions has been observed in similar compounds .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of various functional groups and substituents on the aromatic ring. These groups can participate in different chemical reactions, potentially leading to a variety of biological activities. The reactivity can also be studied through computational methods such as density functional theory (DFT) calculations, which help predict the behavior of molecules in different environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, can be influenced by the polarity of the substituents and the overall molecular structure. Solvatochromic effects, which are changes in the color of a compound due to the polarity of the solvent, have been observed in related compounds . Additionally, the optical properties, such as UV-vis absorption, can be investigated to understand the electronic transitions within the molecule . These properties are essential for the potential application of these compounds in various fields, including pharmaceuticals and materials science.

Applications De Recherche Scientifique

Antimicrobial Properties

- Synthesis and Antimicrobial Evaluation : 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including those related to 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide, were synthesized and evaluated for their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, with some derivatives demonstrating promising effects against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Antiviral and Antiapoptotic Effects

- Therapeutic Effect Against Japanese Encephalitis : A novel derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, showed significant antiviral and antiapoptotic effects in vitro. It was effective in reducing viral load and increasing survival in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).

Structural and Molecular Properties

- Crystal Structure Analysis : Studies have been conducted on the crystal structures of various derivatives, including 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide. These analyses provide insights into molecular interactions and properties, which are essential for understanding the behavior of these compounds in different applications (Saravanan et al., 2016).

Potential in Photovoltaic Efficiency

- Spectroscopic and Quantum Mechanical Studies : Some benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties. These studies suggest potential applications in dye-sensitized solar cells due to good light harvesting efficiency (Mary et al., 2020).

Anticancer Properties

- Novel Anticancer Agents : Derivatives of 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide have been synthesized and evaluated for their anticancer activities. Compounds containing penta-heterocycles scaffolds showed promising results against A549 and K562 cells, indicating their potential as novel anticancer agents (Zhang et al., 2023).

Anticonvulsant and Antidepressant Activity

- Evaluation of Indoline Derivatives : Some derivatives have been synthesized and evaluated for anticonvulsant and antidepressant activities. These studies provide insights into the potential therapeutic applications of these compounds in treating neurological disorders (Xie et al., 2013).

Nonlinear Optical Properties

- Theoretical Investigations : Research on the nonlinear optical properties of crystalline acetamides structures, including derivatives of 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide, has been conducted. These studies are crucial for understanding their applications in photonic devices like optical switches and modulators (Castro et al., 2017).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-12-3-1-10(2-4-12)7-15(20)18-13-5-6-14-11(8-13)9-16(21)19-14/h1-6,8H,7,9H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJJSJOUROAUNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)

![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)